molecular formula C19H26O3 B14511162 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid CAS No. 62664-72-6

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid

Cat. No.: B14511162
CAS No.: 62664-72-6
M. Wt: 302.4 g/mol
InChI Key: VUJBDSPFXOSLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a 4-methylphenyl group

Preparation Methods

The synthesis of 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-methylbenzaldehyde with propylmagnesium bromide to form the corresponding alcohol. This intermediate is then oxidized to form the ketone. The ketone is subsequently reacted with cyclohexanecarboxylic acid under acidic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    2-(4-Methylphenyl)propanoic acid: This compound has a similar aromatic ring but lacks the cyclohexane ring and carboxylic acid group.

    4-(4-Methylphenyl)-4-oxobutyric acid: This compound has a similar aromatic ring and ketone group but differs in the overall structure and functional groups.

Properties

CAS No.

62664-72-6

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

1-[2-(4-methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H26O3/c1-3-6-16-7-4-5-12-19(16,18(21)22)13-17(20)15-10-8-14(2)9-11-15/h8-11,16H,3-7,12-13H2,1-2H3,(H,21,22)

InChI Key

VUJBDSPFXOSLML-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1(CC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.